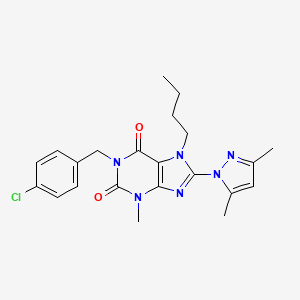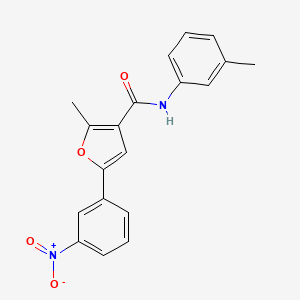
2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives often involves multi-step chemical reactions that start from simpler furan compounds or through the functionalization of existing furan structures. For example, the synthesis of various furan-carboxamide derivatives has been achieved through reactions involving furan-2-carbonyl chloride with different amines or through the coupling of furan compounds with carboxylic acids or their derivatives under specific conditions (Devi et al., 2010) (El’chaninov & Aleksandrov, 2017).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography or NMR spectroscopy, provides insights into the arrangement of atoms within a compound and its electronic structure. For instance, studies on similar furan derivatives have detailed the arrangement of furan rings and their substitution patterns, offering insights into the structural features that influence the compound's reactivity and stability (Moreno-Fuquen et al., 2013).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, including nucleophilic substitution, addition reactions, and cycloadditions, which modify their chemical structures and potentially their biological activities. For example, the reactivity of furan derivatives towards electrophilic substitution and their ability to undergo condensation reactions have been explored, highlighting the versatility of furan compounds in synthetic chemistry (Chadwick et al., 1973).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activity
Research has explored the antimicrobial and antioxidant activities of related furan-carboxamide compounds. For instance, derivatives of N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides have shown promising results in these areas (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Inhibition of Influenza A Virus
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Studies demonstrate that specific substitutions on the furan-carboxamide structure significantly influence anti-influenza activity (Yongshi et al., 2017).
Antibacterial Properties
A series of compounds structurally similar to 2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide, like N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides, have been synthesized for evaluating their antibacterial properties against various bacteria, showing effectiveness comparable to established drugs (Hassan et al., 2020).
Anti-Bacterial Activities Against Drug-Resistant Bacteria
Furan-2-carboxamides and their analogues have shown significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This includes effectiveness against difficult-to-treat bacteria like A. baumannii, K. pneumoniae, and MRSA (Siddiqa et al., 2022).
Anti-Leishmanial Activity
Nitroaromatic carboxylic acids and semicarbazones, similar in structure to 2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide, have been studied for their potential as anti-leishmanicidal drugs. Their ability to inhibit the growth of Leishmania infantum suggests potential veterinary applications (Dias et al., 2015).
Eigenschaften
IUPAC Name |
2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-5-3-7-15(9-12)20-19(22)17-11-18(25-13(17)2)14-6-4-8-16(10-14)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOTCMLMMASPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylphenyl)-5-(3-nitrophenyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

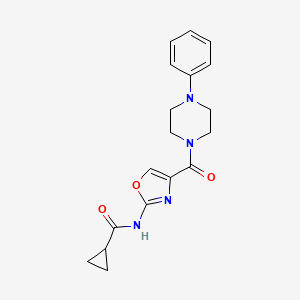
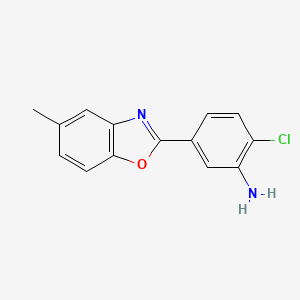
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)
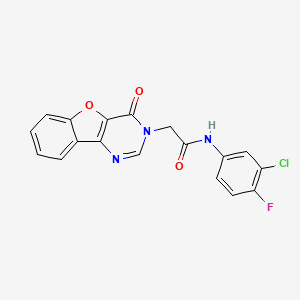
![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)
